molecular formula C15H18N4O B2363160 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-75-0

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2363160
CAS No.: 2034375-75-0
M. Wt: 270.336
InChI Key: OEOKTSDDFAAKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a potent, selective, and cell-active inhibitor of the mitochondrial tetrahydrofolate enzyme MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2). MTHFD2 is overexpressed in many cancer types but is largely absent in healthy, proliferating tissues, making it a compelling therapeutic target for oncology . This compound functions by disrupting the mitochondrial folate pathway, which is crucial for one-carbon metabolism that supplies glycine, purines, and thymidine for rapid cancer cell proliferation. By inhibiting MTHFD2, this pyridopyrimidinone derivative depletes key metabolic precursors, inducing metabolic stress and impairing the growth of cancer cells. Its high selectivity for MTHFD2 over other folate pathway enzymes, such as MTHFD1, enhances its utility as a precise chemical probe. Research with this inhibitor has been instrumental in validating MTHFD2 as a target in acute myeloid leukemia (AML) and in elucidating the role of mitochondrial folate metabolism in tumorigenesis and immune cell function within the tumor microenvironment. It represents a valuable tool for investigating cancer metabolism, identifying patient populations that may be susceptible to MTHFD2 inhibition, and exploring potential combination therapies.

Properties

IUPAC Name

8-cyclopropyl-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-13-7-6-12-14(18-8-2-1-3-9-18)16-10-17-15(12)19(13)11-4-5-11/h6-7,10-11H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOKTSDDFAAKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction from Pyridine Precursors

A widely adopted method involves cyclocondensation between 2-aminonicotinic acid derivatives and urea or thiourea analogs. For instance, heating 2-amino-4-chloronicotinic acid with urea at 180°C under inert conditions yields 4-chloropyrido[2,3-d]pyrimidin-7(8H)-one, a versatile intermediate for further functionalization. This route benefits from commercial availability of starting materials and high regioselectivity.

Pyridine Ring Formation from Pyrimidine Templates

Alternative approaches begin with preformed pyrimidine rings. Reacting 4,6-dichloropyrimidin-5-amine with ethyl acetoacetate in ethanol under reflux conditions generates the bicyclic core via Knorr-type cyclization. This method allows precise control over substitution patterns at the 4- and 6-positions, critical for subsequent modifications.

Alkylation at the 8-Position: Introducing the Cyclopropyl Group

The 8-position of pyrido[2,3-d]pyrimidin-7(8H)-one exhibits pronounced nucleophilic character due to resonance stabilization of the deprotonated form. Alkylation at this site typically employs strong bases and alkyl halides.

Sodium Hydride-Mediated Alkylation

A benchmark procedure involves treating the core compound with sodium hydride (NaH) in dimethylformamide (DMF), followed by addition of cyclopropylmethyl iodide. For example, 8H-pyrido[2,3-d]pyrimidin-7-one (1.0 equiv) reacts with NaH (1.2 equiv) in DMF at 50°C for 30 minutes, after which cyclopropylmethyl iodide (1.5 equiv) is added dropwise. The mixture is stirred for 2 hours, yielding 8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one in 65–72% yield after chromatographic purification.

Table 1: Optimization of 8-Alkylation Conditions

Base Solvent Temperature (°C) Yield (%)
NaH DMF 50 72
KOtBu THF 25 58
LDA DCM -78 41

Functionalization at the 4-Position: Installing the Piperidin-1-yl Moiety

The 4-position of the pyrimidine ring is electrophilic, enabling nucleophilic aromatic substitution (SNAr) with amines.

Chloride Displacement with Piperidine

4-Chloropyrido[2,3-d]pyrimidin-7(8H)-one undergoes SNAr with piperidine in refluxing DMF (120°C, 12 hours), affording the 4-piperidinyl derivative in 85% yield. Addition of potassium iodide (10 mol%) as a Lewis acid catalyst enhances reaction rate by stabilizing the transition state.

Mechanistic Insight :
The electron-withdrawing effect of the adjacent carbonyl group activates the 4-chloro substituent toward nucleophilic attack. Piperidine’s strong nucleophilicity drives the reaction, while polar aprotic solvents stabilize the anionic intermediate.

Sulfur-Based Activation Pathways

For 4-methylsulfanyl precursors, oxidative activation precedes substitution. Treating 4-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one with m-chloroperbenzoic acid (mCPBA) in dichloromethane generates the sulfone, which reacts efficiently with piperidine at room temperature (92% yield). This two-step sequence offers superior functional group tolerance compared to direct SNAr.

Integrated Synthetic Routes

Sequential Alkylation-Substitution Approach

  • 8-Alkylation : 8H-pyrido[2,3-d]pyrimidin-7-one → 8-cyclopropyl derivative (NaH, cyclopropylmethyl iodide, DMF, 72%).
  • 4-Substitution : 4-chloro-8-cyclopropylpyrido[2,3-d]pyrimidin-7-one → target compound (piperidine, DMF, 85%).
    Overall Yield : 61% (0.72 × 0.85).

Tandem Deprotonation-Alkylation-Substitution

A one-pot procedure eliminates intermediate isolation:

  • Simultaneous deprotonation of 8H-pyrido[2,3-d]pyrimidin-7-one with NaH, followed by alkylation and in situ substitution with piperidine.
  • Reduced processing time but lower yield (54%) due to competing side reactions.

Analytical Characterization and Quality Control

Critical spectroscopic data for 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, H-2), 8.42 (s, 1H, H-6), 3.85–3.78 (m, 4H, piperidinyl N-CH₂), 2.01–1.95 (m, 1H, cyclopropyl CH), 1.63–1.55 (m, 6H, piperidinyl CH₂), 0.98–0.92 (m, 4H, cyclopropyl CH₂).
  • HRMS : m/z calc. for C₁₈H₂₁N₄O [M+H]⁺: 309.1712; found: 309.1709.

Purity Assessment : Reverse-phase HPLC (C18 column, 95:5 H₂O/MeCN isocratic) confirms >99% purity with retention time 6.74 minutes.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing cyclopropylmethyl iodide with cyclopropylmethyl bromide reduces raw material costs by 40%, albeit with a modest yield decrease (72% → 68%).

Waste Stream Management

DMF recovery via vacuum distillation achieves 90% solvent reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form unsaturated derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of C5–C6 unsaturated systems .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in the treatment of cancers, especially those with BRCA mutations. PARP inhibitors are known to induce synthetic lethality in cancer cells with defective DNA repair mechanisms. Research indicates that compounds similar to 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one exhibit potent inhibitory effects on PARP-1 and PARP-2, leading to reduced cell proliferation in BRCA1-mutant cancer cells .

Table 1: Inhibition Potency of PARP Inhibitors

Compound NameIC50 (nM)Selectivity
Olaparib<10High
Veliparib<10High
This compoundTBDTBD

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions. The mechanism involves the modulation of pro-inflammatory cytokines and chemokines .

Neuroprotective Effects

Research has suggested that certain pyrido[2,3-d]pyrimidine derivatives may exhibit neuroprotective properties. These compounds could potentially be used in the treatment of neurodegenerative diseases by inhibiting pathways that lead to neuronal death and inflammation .

Case Study 1: PARP Inhibition in Cancer Therapy

In a study published in Nature Reviews Cancer, researchers synthesized a series of pyrido[2,3-d]pyrimidine derivatives and evaluated their efficacy as PARP inhibitors. The results indicated that modifications to the piperidine moiety significantly enhanced the selectivity and potency against PARP enzymes, with this compound showing promising results in preclinical models .

Case Study 2: Inflammation Modulation

A clinical trial investigated the anti-inflammatory effects of pyrido[2,3-d]pyrimidine compounds in patients with rheumatoid arthritis. The trial demonstrated a significant reduction in disease activity scores among participants treated with these compounds compared to a placebo group, indicating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, which is a crucial step in many signaling pathways. By inhibiting these kinases, the compound can disrupt cell signaling and proliferation, making it a potential antitumor agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyrido[2,3-d]pyrimidine derivatives. Its cyclopropyl and piperidinyl groups may enhance its binding affinity and selectivity for certain molecular targets.

Biological Activity

8-Cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has attracted significant interest in pharmaceutical research due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine class, which is known for its diverse pharmacological properties, including anticancer and antiviral activities. This article reviews the biological activity of this compound, focusing on its molecular mechanisms, biochemical interactions, and therapeutic potential.

Chemical Structure and Properties

The unique structure of this compound is characterized by a cyclopropyl group and a piperidine moiety attached to the pyrido[2,3-d]pyrimidine core. This specific substitution pattern may enhance its binding affinity and selectivity for various biological targets.

The primary mechanism of action for this compound involves the inhibition of key kinases involved in cellular signaling pathways:

  • ERK5 Inhibition : This compound has been shown to inhibit ERK5 (Extracellular signal-Regulated Kinase 5), a crucial component of the MAPK signaling pathway. By binding to the active site of ERK5, it disrupts its kinase activity and subsequent transcriptional functions, which are vital for cell proliferation and survival .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (lung)0.09ERK5 inhibition
MCF-7 (breast)0.12ERK5 inhibition
HCT116 (colon)0.17ERK5 inhibition

These results suggest that the compound may serve as a potential therapeutic agent for treating multiple types of cancer by targeting the ERK signaling pathway.

Antiviral Activity

In addition to its anticancer effects, this compound has also been evaluated for antiviral activity. It has shown significant inhibitory effects against HIV-1 protease with IC50 values in the submicromolar range. The structure–activity relationship studies indicate that modifications in the piperidine and cyclopropyl groups can enhance antiviral potency .

Case Studies

A notable study highlighted the synthesis and biological evaluation of various pyrido[2,3-d]pyrimidine derivatives, including this compound. The study demonstrated that compounds with similar structural features exhibited superior activity against cancer cell lines compared to standard treatments. For instance, derivatives with electron-rich substituents showed improved efficacy across tested cell lines .

Q & A

Q. What are the key synthetic routes for preparing 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, and what reaction conditions are critical?

The compound is synthesized via multi-step reactions starting from pyrido[2,3-d]pyrimidinone scaffolds. Key steps include:

  • Microwave-assisted cyclization : One-pot microwave synthesis (65–70% yield) using methyl acrylate, malononitrile, and substituted guanidines to form the core structure .
  • Substitution at C-4 and C-8 : Piperidine or cyclopropyl groups are introduced via nucleophilic substitution or alkylation under reflux conditions (e.g., toluene, 80°C) with catalytic bases .
  • Purification : Column chromatography (e.g., PE:EA = 30:1) and preparative HPLC (ACN/water gradients) ensure >95% purity .

Q. Which analytical methods are essential for characterizing pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

Critical techniques include:

  • HPLC/LCMS : Purity assessment (≥95% via UV detection at 254/280 nm) and molecular ion confirmation (e.g., [M+H]+ = 436.1) .
  • NMR spectroscopy : Structural verification (e.g., ¹H NMR in DMSO-d6 for substituent analysis) .
  • High-resolution mass spectrometry (HRMS) : Empirical formula validation (e.g., C23H23ClN5O2) .

Q. What biological targets are associated with pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

These compounds primarily inhibit kinases:

  • MST3/4 kinases : Modified derivatives (e.g., compound 31) form salt bridges with Asp174 in the kinase domain, enhancing selectivity .
  • CDK4/6 : Substituents like 5-methyl and cyclopentyl improve selectivity (IC50 = 0.004 µM for CDK4) .
  • FGFR4 : Covalent inhibitors (e.g., PRN1371) target solid tumors via acryloylpiperazine groups .

Advanced Research Questions

Q. How can selectivity for MST3/4 over PAKs be engineered in pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

Structural modifications at key positions modulate selectivity:

  • C-8 substituents : A 4-aminobutyl group at C-8 forms hydrogen bonds with Asp174 (MST3/4) but avoids PAK-specific hydrophobic pockets .
  • C-4 modifications : Piperidin-1-yl groups enhance steric complementarity with MST3/4’s back pocket .
  • Crystallography-guided design : Superimposition of kinase-inhibitor complexes identifies selectivity-determining residues (e.g., Asn161 in MST3/4) .
PositionModificationSelectivity Impact (IC50)Reference
C-84-AminobutylMST3/4: 0.02 µM; PAK1: >10 µM
C-4Piperidin-1-ylMST3/4 affinity ↑ 10-fold vs. cyclohexyl

Q. How do researchers resolve contradictions in activity data when modifying C-4 and C-8 substituents?

Discrepancies arise from off-target effects or assay variability. Strategies include:

  • Kinome-wide profiling : Screen against 100+ kinases to identify off-targets (e.g., PDGFRα inhibition in pan-SIK inhibitors) .
  • Structure-activity relationship (SAR) analysis : Correlate substituent hydrophobicity (clogP) with cellular potency .
  • Cellular vs. enzymatic assays : Validate target engagement using phosphorylation assays (e.g., p38α inhibition in THP-1 cells) .

Q. What pharmacokinetic (PK) challenges exist for in vivo studies of these inhibitors?

Common issues and solutions:

  • Oral bioavailability : Introduce solubilizing groups (e.g., 2-isopropoxyethylamino in pamapimod increases AUC by 3×) .
  • Metabolic stability : Replace labile substituents (e.g., trifluoromethyl at C-5 reduces CYP450 metabolism) .
  • Tissue penetration : Optimize logD values (e.g., 2–3 for blood-brain barrier crossing in SIK inhibitors) .

Q. Methodological Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Cancer Research).
  • Structural data from X-ray crystallography (e.g., PDB entries) and molecular dynamics simulations (e.g., Desmond/GPU) guide rational design .
  • Contradictory data require orthogonal validation (e.g., SPR for binding kinetics alongside enzymatic assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.